Cas no 2098039-11-1 (1-(4-Aminophenyl)-3-ethylpiperidin-4-ol)

1-(4-Aminophenyl)-3-ethylpiperidin-4-ol is a chemical compound featuring both an aromatic amine and a piperidine alcohol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural characteristics enable functionalization at multiple sites, facilitating the development of bioactive molecules. The presence of the 4-aminophenyl group enhances its potential as a precursor for dyes, ligands, or drug candidates, while the ethyl-substituted piperidine core contributes to steric and electronic modulation. The hydroxyl group at the 4-position allows further derivatization, such as esterification or etherification. This compound is particularly valuable in medicinal chemistry for designing CNS-active agents or enzyme inhibitors due to its balanced lipophilicity and hydrogen-bonding capacity.
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol structure
2098039-11-1 structure
Product name:1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
CAS No:2098039-11-1
MF:C13H20N2O
MW:220.310703277588
CID:4772175

1-(4-Aminophenyl)-3-ethylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-aminophenyl)-3-ethylpiperidin-4-ol
    • 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
    • Inchi: 1S/C13H20N2O/c1-2-10-9-15(8-7-13(10)16)12-5-3-11(14)4-6-12/h3-6,10,13,16H,2,7-9,14H2,1H3
    • InChI Key: XYLFIKIJRGJELC-UHFFFAOYSA-N
    • SMILES: OC1CCN(C2C=CC(=CC=2)N)CC1CC

Computed Properties

  • Exact Mass: 220.157563266 g/mol
  • Monoisotopic Mass: 220.157563266 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5
  • Molecular Weight: 220.31
  • XLogP3: 2

1-(4-Aminophenyl)-3-ethylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6809-2.5g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6809-0.25g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6809-0.5g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6809-5g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
5g
$1203.0 2023-09-07
TRC
A129066-500mg
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1
500mg
$ 365.00 2022-06-08
TRC
A129066-100mg
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-6809-1g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6809-10g
1-(4-aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1 95%+
10g
$1684.0 2023-09-07
TRC
A129066-1g
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
2098039-11-1
1g
$ 570.00 2022-06-08

Additional information on 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol

Comprehensive Overview of 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol (CAS No. 2098039-11-1): Properties, Applications, and Research Insights

The compound 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol (CAS No. 2098039-11-1) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. With its piperidine backbone and 4-aminophenyl substituent, this compound exhibits versatile properties, making it a subject of interest for drug discovery and material science applications. Its molecular formula, C13H20N2O, highlights a balanced hydrophobicity and polarity, which is critical for bioavailability in medicinal chemistry.

Recent trends in AI-driven drug discovery and high-throughput screening have amplified the demand for specialized intermediates like 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol. Researchers are increasingly exploring its potential as a building block for CNS-targeting therapeutics, given its structural resemblance to known neuromodulators. The ethylpiperidine moiety, in particular, is a hotspot for modifications aimed at enhancing blood-brain barrier permeability—a key focus in neurodegenerative disease research.

From a synthetic chemistry perspective, the CAS No. 2098039-11-1 compound offers a robust platform for structure-activity relationship (SAR) studies. Its amino group allows for facile derivatization, enabling the creation of libraries for pharmacological screening. This aligns with the growing emphasis on fragment-based drug design, where small molecules like this serve as critical starting points. Notably, its hydrogen-bonding capacity and moderate logP value (predicted ~2.1) make it suitable for optimizing drug-like properties.

In material science, the 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol structure has shown promise in polymeric applications. The aromatic amine group can participate in polymerization reactions, potentially yielding high-performance polymers with tunable thermal stability. This intersects with the surge in demand for advanced functional materials, especially in flexible electronics and biocompatible coatings.

Analytical characterization of this compound typically involves HPLC purity testing, NMR spectroscopy, and mass spectrometry—techniques frequently searched by quality control professionals. The 2098039-11-1 material often meets ≥98% purity standards, ensuring reproducibility in research. Stability studies suggest optimal storage under inert atmosphere at -20°C, addressing common queries about compound shelf life in academic forums.

Environmental and safety profiles of 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol are compliant with REACH regulations, though standard laboratory safety protocols (e.g., glovebox use for sensitive reactions) are recommended. This responsiveness to green chemistry trends enhances its appeal for industrial-scale applications, where sustainable synthesis is prioritized.

Future directions for this compound may include exploration in photopharmacology—a trending niche where light-responsive drug variants are engineered. The 4-aminophenyl group’s potential for photoisomerization could unlock spatiotemporal control in therapeutic systems, a hot topic in precision medicine discussions.

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